Cyclopropyl 2-(3-fluorophenyl)ethyl ketone
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Overview
Description
Cyclopropyl 2-(3-fluorophenyl)ethyl ketone is a compound that falls within the category of cyclopropyl aryl ketones. These compounds are characterized by a cyclopropyl group attached to a ketone functional group, which is further connected to an aryl group, in this case, a 3-fluorophenyl moiety. The presence of the fluorine atom on the phenyl ring can influence the reactivity and physical properties of the ketone, making it a subject of interest in synthetic organic chemistry.
Synthesis Analysis
The synthesis of cyclopropyl aryl ketones, including those with fluorinated aryl groups, can be achieved through various methods. One approach involves the reaction of cyclopropyl-substituted alkenes with complexes formed by boron trifluoride and alkanoyl fluorides, which yields ketones containing additional functional groups without opening the three-membered ring . Another method includes the tandem reaction of α-amino aryl ketones with vinyl sulfonium salts, which can be used to synthesize 1,1-cyclopropane aminoketones, potentially applicable to the synthesis of cyclopropyl 2-(3-fluorophenyl)ethyl ketone .
Molecular Structure Analysis
The molecular structure of cyclopropyl 2-(3-fluorophenyl)ethyl ketone would feature a three-membered cyclopropane ring, which is known for its angle strain and reactivity. The fluorine atom on the phenyl ring can affect the electron distribution within the molecule, potentially stabilizing the ketone through inductive effects and influencing the molecule's reactivity in chemical reactions.
Chemical Reactions Analysis
Cyclopropyl aryl ketones participate in a variety of chemical reactions. They can undergo Lewis acid-mediated reactions with α-ketoesters to form dihydropyranones, a process that involves a cascade of reactions including nucleophilic ring-opening and aldol-type reactions . Additionally, cyclopropyl ketones can be used as dienophiles in Diels-Alder reactions, leading to products with quaternary stereogenic centers . Furthermore, cyclopropylmethylsilanes derived from cyclopropyl phenyl ketones can engage in formal [3 + 2] and [3 + 3] additions with allenylsilanes, yielding adducts with high regio- and stereocontrol .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropyl 2-(3-fluorophenyl)ethyl ketone would be influenced by both the cyclopropane ring and the fluorinated aryl group. The cyclopropane ring imparts a degree of strain and reactivity to the molecule, while the fluorine atom contributes to the molecule's polarity and may enhance its stability. The presence of the ketone functional group also plays a significant role in the compound's reactivity, particularly in nucleophilic addition reactions and the formation of enolates.
Scientific Research Applications
Reactivity with Boron Trifluoride Complexes
Cyclopropyl-substituted alkenes, including those similar to cyclopropyl 2-(3-fluorophenyl)ethyl ketone, have been studied for their reaction with complexes formed by boron trifluoride and various fluoride derivatives. These reactions yield ketones containing an ethylthio group without opening the cyclopropane ring or causing rearrangements (Lebedev et al., 2001).
Synthesis of Quinolin-8-ols
A study demonstrated the synthesis of quinolin-8-ols from 2-(3-hydroxyphenyl)ethyl ketone derivatives through cyclization processes. These reactions proceed via alkylideneaminyl radical intermediates, showcasing a potential pathway for derivatives of cyclopropyl 2-(3-fluorophenyl)ethyl ketone (Uchiyama et al., 1998).
Synthesis of Cyclopropane Acetic Acid Ethyl Esters
Research has been conducted on synthesizing cyclopropane acetic acid ethyl esters from cyclopropyl alkyl ketones, which may be applicable to cyclopropyl 2-(3-fluorophenyl)ethyl ketone. These esters were prepared using lead (IV) acetate in triethyl orthoformate (Nongkhlaw et al., 2005).
Nickel-Catalyzed Cycloaddition
A study on cyclopropyl phenyl ketone, a compound structurally similar to cyclopropyl 2-(3-fluorophenyl)ethyl ketone, found that it undergoes oxidative addition to Ni(PCy3), forming a nickeladihydropyran intermediate. This is crucial for nickel-catalyzed cycloaddition, producing cyclopentane compounds (Ogoshi et al., 2006).
Photocatalytic [3+2] Cycloadditions
A method for the formal [3+2] reaction of aryl cyclopropyl ketones with olefins was developed, creating substituted cyclopentane rings. This process involves a one-electron reduction of the ketone to a radical anion using a photocatalytic system, which may be relevant for cyclopropyl 2-(3-fluorophenyl)ethyl ketone (Lu et al., 2011).
Enamine Formation from Cyclopropylketones
Research on the formation of enamines from cyclopropyl-methyl-, -ethyl-, and -cyclopentylketone, using a reaction with secondary amines, may provide insights into reactions involving cyclopropyl 2-(3-fluorophenyl)ethyl ketone (Pocar et al., 1975).
Palladium-Catalyzed Arylation
A study explored the palladium-catalyzed direct arylation of a thiophene bearing a cyclopropyl ketone group at C2. This reaction proceeds without decomposing the cyclopropyl ketone substituent, which could be relevant for similar ketones (Beladhria et al., 2013).
Safety And Hazards
Safety data sheets indicate that Cyclopropyl 2-(3-fluorophenyl)ethyl ketone may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and store in a well-ventilated place .
properties
IUPAC Name |
1-cyclopropyl-3-(3-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO/c13-11-3-1-2-9(8-11)4-7-12(14)10-5-6-10/h1-3,8,10H,4-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVLAEYOUCATTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CCC2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644557 |
Source
|
Record name | 1-Cyclopropyl-3-(3-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl 2-(3-fluorophenyl)ethyl ketone | |
CAS RN |
898767-77-6 |
Source
|
Record name | 1-Cyclopropyl-3-(3-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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